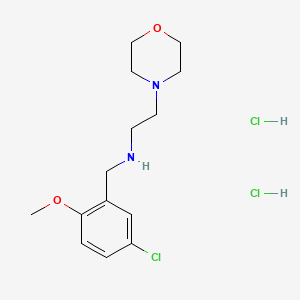
2,5-dioxo-N-(3,4,5-trifluorophenyl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dioxo-N-(3,4,5-trifluorophenyl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as TFQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potent biological activities. This compound belongs to the quinolinecarboxamide class of compounds and has been extensively studied for its potential applications in various therapeutic areas, including cancer, inflammation, and infectious diseases.
Mécanisme D'action
The mechanism of action of 2,5-dioxo-N-(3,4,5-trifluorophenyl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, this compound has been shown to possess antibacterial and antiviral activities by inhibiting the growth of various bacterial and viral strains.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-dioxo-N-(3,4,5-trifluorophenyl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. This compound is also stable under normal laboratory conditions, making it a good candidate for long-term experiments. However, there are also some limitations to the use of this compound in lab experiments. It is a relatively new compound, and its biological activities are still being studied. In addition, this compound has not yet been extensively tested in vivo, which means that its potential toxicity and pharmacokinetic properties are not fully understood.
Orientations Futures
There are several future directions for the study of 2,5-dioxo-N-(3,4,5-trifluorophenyl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide. One potential area of research is the development of this compound analogs with improved biological activities. Another area of research is the study of this compound in combination with other drugs to enhance its therapeutic potential. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various therapeutic areas.
Méthodes De Synthèse
The synthesis of 2,5-dioxo-N-(3,4,5-trifluorophenyl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the reaction of 3,4,5-trifluoroaniline with 2,3-dioxoindoline-6-carboxylic acid in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), and a catalyst, such as N,N-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to hydrogenation in the presence of a palladium catalyst to yield this compound.
Applications De Recherche Scientifique
2,5-dioxo-N-(3,4,5-trifluorophenyl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential applications in various therapeutic areas, including cancer, inflammation, and infectious diseases. In cancer research, this compound has shown promising results as a potent inhibitor of cell proliferation and tumor growth. This compound has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. In addition, this compound has been studied for its potential antibacterial and antiviral activities.
Propriétés
IUPAC Name |
2,5-dioxo-N-(3,4,5-trifluorophenyl)-1,6,7,8-tetrahydroquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O3/c17-10-4-7(5-11(18)14(10)19)20-15(23)9-6-8-12(21-16(9)24)2-1-3-13(8)22/h4-6H,1-3H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHKGCMFVXJFRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C(=O)N2)C(=O)NC3=CC(=C(C(=C3)F)F)F)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclohexyl-4-[(3-methoxypyridin-2-yl)carbonyl]piperazin-2-one](/img/structure/B5324432.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-2-bromobenzamide](/img/structure/B5324433.png)

![1-[(4-methoxyphenyl)sulfonyl]-2-(1-methyl-1H-pyrazol-4-yl)azepane](/img/structure/B5324451.png)
![methyl 4-[3-(4-chlorobenzoyl)-1-(2-furylmethyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B5324466.png)
![4-{[2-(4-chlorophenyl)-4-hydroxy-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5324481.png)

![N-cyclopentyl-N'-({1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-3-yl}methyl)urea](/img/structure/B5324497.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5324500.png)

![2-{4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}-N-(2-isopropylphenyl)acetamide](/img/structure/B5324520.png)
![N-cyclopropyl-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5324528.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5324539.png)
![2-{2-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetamide](/img/structure/B5324544.png)